![molecular formula C8H7NOS B2388326 2-甲基-4H-噻吩并[3,2-b]吡咯-5-甲醛 CAS No. 500784-51-0](/img/structure/B2388326.png)

2-甲基-4H-噻吩并[3,2-b]吡咯-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

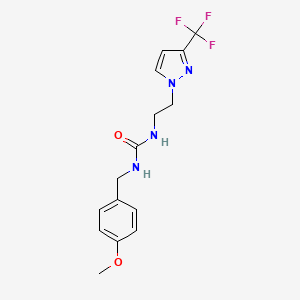

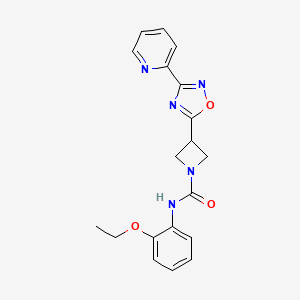

“2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a chemical compound with the CAS Number: 500784-51-0 . It has a molecular weight of 165.22 and its IUPAC name is the same as the common name . It appears as a powder .

Synthesis Analysis

The synthesis of “2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives has been a subject of research . For instance, a study describes the discovery of the 4H-thieno[3,2-b]pyrrole derivatives as a useful scaffold to obtain potent lead compounds for the treatment of colon cancer .

Molecular Structure Analysis

The InChI code of “2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is 1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3 . This code provides a unique representation of the molecule’s structure.

Physical and Chemical Properties Analysis

“2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is a powder at room temperature . It has a molecular weight of 165.22 .

科学研究应用

有机合成与药物化学

- 酰化反应: 研究人员已经研究了2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸甲酯的区域选择性酰化。 这些研究探索了催化剂、酰氯和溶剂对酰化过程的影响 .

- 量子化学研究: 量子化学计算已被用于理解该化合物的电子结构和反应性。 发现酰化反应在弗里德尔-克拉夫茨条件下的选择性取决于配合物中电子密度的分布 .

化学生物学与生物活性化合物

作用机制

Target of Action

Compounds with a similar thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses and neurotropic alphaviruses . They also reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .

Mode of Action

Thieno[3,2-b]pyrroles without a carboxamide functionality have been reported to behave as allosteric inhibitors of hepatitis c virus ns5b polymerase . Allosteric inhibitors work by binding to a site other than the active site of the enzyme, leading to a conformational change that affects the enzyme’s activity.

Biochemical Pathways

It’s known that lysine-specific demethylases, which can be inhibited by similar compounds, play a crucial role in the regulation of gene transcription . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription .

Result of Action

Similar compounds have shown strong activity against hepatitis c virus . They also inhibit CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

未来方向

The future directions for “2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their potential anticancer properties . Additionally, the compound’s mechanism of action and its potential as an inhibitor of methionine aminopeptidase 2 could be areas of future research .

生化分析

Biochemical Properties

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This interaction is significant as it can influence the regulation of gene transcription .

Cellular Effects

The effects of 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde on cells are largely dependent on its interactions with various biomolecules. For instance, its ability to inhibit KDM1A and LSD1 demethylases can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits KDM1A and LSD1 demethylases, thereby influencing the methylation status of histones and affecting gene transcription .

属性

IUPAC Name |

2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYXUXIUCPUFCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)

![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2388246.png)

![3-(4-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2388248.png)

![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)

![Tert-butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2388257.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B2388260.png)